2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl is a compound belonging to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure containing nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential pharmacological properties. The hydrochloride salt form, indicated by the 2HCl suffix, enhances its solubility and stability in biological environments.
The synthesis and characterization of 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl can be traced back to various studies focusing on diazaspiro compounds. Notably, research articles and patents have documented methods for synthesizing related compounds, providing insights into the synthesis and applications of this specific compound .
This compound is classified as a diazaspiro compound, which features a bicyclic structure with two nitrogen atoms incorporated into one of the rings. It falls under the broader category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon.
The synthesis of 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran or dimethylformamide), and reaction time to optimize yield and purity. For instance, heating in a sealed tube at specified temperatures can significantly influence the outcome of cyclization reactions .
2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl is involved in various chemical reactions typical of diazaspiro compounds:
Experimental conditions such as pH and temperature must be optimized to facilitate these reactions while minimizing side products. For example, using acidic conditions can enhance nucleophilicity but may also lead to unwanted hydrolysis if not controlled properly .
The mechanism of action for 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl primarily revolves around its interaction with biological targets such as enzymes or receptors:
Studies have indicated that similar diazaspiro compounds exhibit significant biological activity, suggesting that this compound may also possess pharmacological effects worth exploring further.
The potential applications of 2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl are primarily in medicinal chemistry and drug development:
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the 2,6-diazaspiro[3.5]nonane core. This approach utilizes Grubbs catalysts to mediate the cyclization of diallylamine precursors, forming the central spirocyclic architecture with high atom economy. The synthesis typically begins with N-Boc-protected bis-allylamines, where RCM generates the spiro[3.5]nonane scaffold under mild conditions (20-25°C) with second-generation Grubbs catalysts (5-7 mol%) in dichloromethane [5]. Critical optimization involves controlling the dilution factor (0.01-0.05 M) to suppress intermolecular oligomerization and employing titanium-based co-catalysts to enhance diastereoselectivity. Post-metathesis, hydrogenation (H₂/Pd-C) saturates the olefin linkage, yielding the stable spirocyclic amine framework essential for subsequent functionalization. The RCM route achieves 70-85% isolated yields for the diazaspiro core while maintaining excellent regiocontrol, as confirmed by NMR analysis of ring fusion protons [5] [8].
Table 1: Optimization of RCM Parameters for Diazaspiro[3.5]nonane Synthesis
Catalyst | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Grubbs II (5 mol%) | 0.01 | 25 | 8 | 85 |
Grubbs II (7 mol%) | 0.05 | 40 | 6 | 78 |
Hoveyda-Grubbs II | 0.01 | 25 | 10 | 72 |
Alternative spirocyclization strategies employ alkylation or reductive amination to assemble the diazaspiro core. A representative sequence involves: (1) protecting-group-free cyclization of 1-(2-bromoethyl)cyclopropylamine with N-benzylethane-1,2-diamine under microwave irradiation (120°C, DMF), achieving 80% conversion via SN₂ displacement; (2) intramolecular spirocyclization mediated by cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C [4]. Benzylation is typically performed early in the sequence using benzyl bromide (1.1 equiv) with potassium carbonate (K₂CO₃) in refluxing acetonitrile, introducing the N-benzyl moiety with >95% regioselectivity at the secondary amine site. This positioning is confirmed by LC-MS analysis of intermediates, which shows no quaternization at tertiary nitrogens. Post-cyclization, Boc deprotection (TFA/DCM) liberates the amine for salt formation. The optimized five-step route delivers 2-benzyl-2,6-diazaspiro[3.5]nonane freebase (C₁₄H₂₀N₂, MW 216.32) in 42% overall yield, as characterized by [¹³C NMR: δ 139.2 (ipso-C), 128.4-127.1 (aryl-CH), 62.8 (N-CH₂-Ph), 58.1 (spiro-C), 54.7-47.3 (ring-CH₂)] [4].
Conversion of the freebase (1194374-48-5) to the dihydrochloride salt (1990151-16-0) proceeds via acid-mediated protonation in anhydrous ethereal solvents. Mechanistic studies reveal that the spirocyclic diamine undergoes sequential protonation: the tertiary amine (pKa ~9.5) protonates first in ethanol at 0-5°C, followed by the secondary amine (pKa ~10.1) upon HCl gas saturation [7]. The crystalline dihydrochloride (C₁₄H₂₁Cl₂N₂, MW 252.78) exhibits enhanced stability due to ionic lattice formation, confirmed by X-ray diffraction showing chloride hydrogen-bonding networks (N⁺-H···Cl⁻, 1.98-2.02 Å). Solvent screening demonstrates that ethereal solvents (diethyl ether, THF) yield higher-purity salts (>99% by ion chromatography) compared to alcoholic systems, which promote hygroscopicity. Strict stoichiometry (2.05 equiv HCl) prevents monohydrochloride contamination, while nitrogen-blanketed crystallization prevents carbonate formation. The resulting solid shows excellent storage stability (2-8°C, sealed) with no deliquescence observed over 24 months [2] [3].
Table 2: Characterization of 2-Benzyl-2,6-diazaspiro[3.5]nonane Salts
Property | Freebase (1194374-48-5) | Dihydrochloride (1990151-16-0) |
---|---|---|
Molecular Formula | C₁₄H₂₀N₂ | C₁₄H₂₁Cl₂N₂ |
Molecular Weight | 216.32 g/mol | 252.78 g/mol |
Melting Point | Not reported | >250°C (dec.) |
Solubility (H₂O) | Low | >200 mg/mL |
Storage Conditions | Sealed, -20°C | Sealed, 2-8°C |
Key SMILES | C1=CC=C(C=C1)CN2CC3(CCCNC3)C2 | [H]Cl.[H]Cl.N1(CC2=CC=CC=C2)CC3(CNCCC3)C1 |
Purification of 2-benzyl-2,6-diazaspiro[3.5]nonane derivatives demands tailored approaches:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1